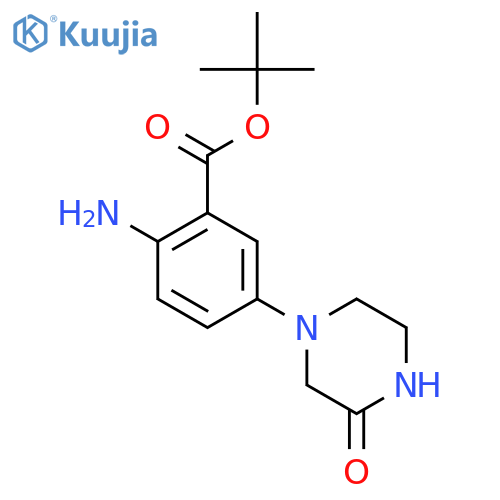

Cas no 2639422-02-7 (Tert-butyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate)

Tert-butyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate

- EN300-27723088

- 2639422-02-7

- Tert-butyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate

-

- インチ: 1S/C15H21N3O3/c1-15(2,3)21-14(20)11-8-10(4-5-12(11)16)18-7-6-17-13(19)9-18/h4-5,8H,6-7,9,16H2,1-3H3,(H,17,19)

- InChIKey: PEGFSYPNWRJJAS-UHFFFAOYSA-N

- SMILES: O(C(C1=C(C=CC(=C1)N1CC(NCC1)=O)N)=O)C(C)(C)C

計算された属性

- 精确分子量: 291.15829154g/mol

- 同位素质量: 291.15829154g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 5

- 重原子数量: 21

- 回転可能化学結合数: 4

- 複雑さ: 406

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.9

- トポロジー分子極性表面積: 84.7Ų

Tert-butyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27723088-10g |

tert-butyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate |

2639422-02-7 | 10g |

$4852.0 | 2023-09-10 | ||

| Enamine | EN300-27723088-0.5g |

tert-butyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate |

2639422-02-7 | 95.0% | 0.5g |

$1084.0 | 2025-03-20 | |

| Enamine | EN300-27723088-5.0g |

tert-butyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate |

2639422-02-7 | 95.0% | 5.0g |

$3273.0 | 2025-03-20 | |

| Enamine | EN300-27723088-0.25g |

tert-butyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate |

2639422-02-7 | 95.0% | 0.25g |

$1038.0 | 2025-03-20 | |

| Enamine | EN300-27723088-0.1g |

tert-butyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate |

2639422-02-7 | 95.0% | 0.1g |

$993.0 | 2025-03-20 | |

| Enamine | EN300-27723088-1g |

tert-butyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate |

2639422-02-7 | 1g |

$1129.0 | 2023-09-10 | ||

| Enamine | EN300-27723088-5g |

tert-butyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate |

2639422-02-7 | 5g |

$3273.0 | 2023-09-10 | ||

| Enamine | EN300-27723088-2.5g |

tert-butyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate |

2639422-02-7 | 95.0% | 2.5g |

$2211.0 | 2025-03-20 | |

| Enamine | EN300-27723088-10.0g |

tert-butyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate |

2639422-02-7 | 95.0% | 10.0g |

$4852.0 | 2025-03-20 | |

| Enamine | EN300-27723088-0.05g |

tert-butyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate |

2639422-02-7 | 95.0% | 0.05g |

$948.0 | 2025-03-20 |

Tert-butyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate 関連文献

-

Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

5. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

6. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822

-

Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432

-

Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611

-

Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946

Tert-butyl 2-amino-5-(3-oxopiperazin-1-yl)benzoateに関する追加情報

Tert-butyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate (CAS No. 2639422-02-7)

The compound tert-butyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate (CAS No. 2639422-02-7) is a highly specialized organic compound with significant potential in various fields, including pharmaceuticals and materials science. This compound is characterized by its unique structure, which combines a benzoate group with a piperazine ring and an amino substituent. The tert-butyl group adds steric bulk, while the 3-oxopiperazin moiety introduces rigidity and potential for hydrogen bonding. These features make the compound an intriguing subject for research and development.

Recent studies have highlighted the importance of tert-butyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate in drug design, particularly in the context of its ability to modulate protein-protein interactions (PPIs). PPIs are critical in cellular signaling pathways, and disrupting them has emerged as a promising strategy for treating diseases such as cancer and neurodegenerative disorders. The compound's structure suggests that it could serve as a scaffold for designing molecules that target specific PPIs, potentially leading to novel therapeutic agents.

One of the key aspects of this compound is its benzoate group, which plays a crucial role in its chemical reactivity and biological activity. The tert-butyl substituent not only enhances the compound's stability but also influences its pharmacokinetic properties, such as absorption and distribution. This makes it an attractive candidate for drug delivery systems that require controlled release mechanisms.

Moreover, the 3-oxopiperazine ring in the molecule introduces a rigid structure that can facilitate specific interactions with biological targets. Piperazine derivatives are well-known for their ability to form hydrogen bonds, which is essential for binding to proteins and other biomolecules. Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of tert-butyl 2-amino-5-(3-oxopiperazin-1-yli benzoate to various targets, paving the way for rational drug design.

In addition to its pharmaceutical applications, tert-butyl 2-amino-5-(3 oxopiperazin 1 yl benzoate has shown promise in materials science. Its unique combination of functional groups makes it a potential candidate for use in polymer synthesis and as a building block for advanced materials. Researchers are exploring its ability to form supramolecular assemblies, which could lead to innovative applications in nanotechnology and self-healing materials.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have made it possible to synthesize tert-butyl 2 amino 5 (3 oxopiperazin 1 yl benzoate more efficiently, reducing production costs and improving scalability. These developments are critical for transitioning from laboratory-scale synthesis to industrial applications.

In conclusion, tert-butyl 2 amino 5 (3 oxopiperazin 1 yl benzoate (CAS No. 2639422027) is a versatile compound with immense potential across multiple disciplines. Its unique structure, combined with recent research advancements, positions it as a key player in the development of new drugs and materials. As research continues to uncover its full capabilities, this compound is expected to play an increasingly important role in both academic and industrial settings.

2639422-02-7 (Tert-butyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate) Related Products

- 1170016-46-2(1-(2,4-dimethoxybenzoyl)-4-5-(propan-2-yl)-1,3,4-oxadiazol-2-ylpiperidine)

- 2138356-04-2(3-Amino-1-(1-methylpiperidin-4-yl)-1,4-dihydropyridin-4-one)

- 1781885-17-3(2-{3-bromoimidazo1,2-apyridin-2-yl}acetic acid)

- 2228000-99-3(tert-butyl (1S,4R)-5-(2-amino-3,3-difluoropropyl)-2-azabicyclo2.1.1hexane-2-carboxylate)

- 2227833-96-5(rac-(1R,3R)-3-(4-ethoxyphenyl)-2,2-dimethylcyclopropylmethanamine)

- 920909-52-0(2-(benzenesulfonyl)-5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazole)

- 864918-52-5(N-(3-fluorophenyl)-2-{3-(2-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide)

- 1805282-43-2(2-(Chloromethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-carboxylic acid)

- 2300098-48-8(4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)piperidine-1-carboxamide)

- 2034290-18-9(1-cyclopropyl-4-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]oxy-6-methylpyridin-2-one)